molecular formula C16H12ClFO3 B1451825 3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 938278-28-5

3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid

Cat. No. B1451825
CAS RN: 938278-28-5
M. Wt: 306.71 g/mol
InChI Key: ZWZJPAXAXHPLPG-FPYGCLRLSA-N
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Description

The compound “3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid” is a complex organic molecule that contains several functional groups. It has a prop-2-enoic acid (also known as acrylic acid) group, a methoxy group, and a fluorophenyl group. The presence of these groups suggests that this compound could participate in various chemical reactions .


Chemical Reactions Analysis

The compound contains several functional groups that are known to participate in chemical reactions. For example, the acrylic acid group can undergo addition reactions, and the methoxy group can be involved in substitution reactions .

Scientific Research Applications

Structural and Spectroscopic Analysis

Research on compounds with similar structural features focuses on their characterization through techniques like X-ray crystallography, spectroscopy, and quantum chemical calculations. For instance, a study on (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid demonstrated the importance of intramolecular and intermolecular interactions, analyzed through Hirshfeld surface analysis, PIXEL energy, NBO, AIM, and DFT calculations. This research highlights the compound's stabilized structure due to specific substitutions, which could imply potential for similar compounds in materials science and chemistry for their unique interaction patterns and stability (P. Venkatesan et al., 2016).

Photoalignment in Liquid Crystals

Another application area is in the development of materials for liquid crystal displays (LCDs). A study explored the photoalignment capabilities of prop-2-enoates derived from thiophene, showcasing how fluoro-substituents influence the alignment quality of nematic liquid crystals. This suggests potential uses of structurally related compounds in creating advanced materials for optical and electronic applications, where precise control over material properties is essential (G. Hegde et al., 2013).

Synthesis and Biological Activity

In the realm of pharmacology, research on structurally related compounds has led to the synthesis of novel molecules with significant antibacterial activity. For example, the synthesis and characterization of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated potential as antibacterial agents. This indicates the broader applicability of structurally similar compounds in developing new pharmaceuticals (N. P. Rai et al., 2009).

Fluorescence Quenching

The study of fluorescence quenching by boronic acid derivatives in varying alcohols provides insights into the solute's ground state conformational changes, which could be critical in designing fluorescent probes and sensors. This research shows the potential for compounds with similar structural characteristics to be used in chemical sensing and molecular diagnostics (H. S. Geethanjali et al., 2015).

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and conducting safety and toxicity studies. It could also involve exploring its potential biological activity, given the presence of several functional groups that are common in biologically active compounds .

properties

IUPAC Name

(E)-3-[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-13-4-7-15(12(9-13)3-8-16(19)20)21-10-11-1-5-14(18)6-2-11/h1-9H,10H2,(H,19,20)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZJPAXAXHPLPG-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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